Bimoclomol

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Bimoclomol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. Es wurde auf seine potenziellen therapeutischen Vorteile bei der Behandlung von Proteinfehlfaltungserkrankungen, Neuropathie und neuropathischen Schmerzen untersucht . Die Fähigkeit der Verbindung, Hitzeschockproteine zu induzieren, macht sie zu einem wertvollen Werkzeug bei der Untersuchung zellulärer Stressantworten und Schutzmechanismen . This compound wurde auch auf seine potenzielle Verwendung bei der Behandlung von Herz-Kreislauf-Erkrankungen aufgrund seiner zytoprotektiven Eigenschaften untersucht .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Bindung an das Hitzeschockfaktorprotein 1 (HSF-1) und die Induktion einer verlängerten Bindung von HSF-1 an DNA-Elemente . Diese Wechselwirkung führt zur Hochregulierung von schützenden Hitzeschockproteinen (HSPs) auf nicht-stressvolle Weise . Die molekularen Ziele von this compound umfassen HSF-1 und die DNA-Elemente, an die HSF-1 bindet. Die an diesem Prozess beteiligten Wege hängen mit der Hitzeschockantwort und der Induktion von HSPs zusammen .

Wirkmechanismus

Target of Action

Bimoclomol primarily targets the Heat Shock Factor protein 1 (HSF-1) . HSF-1 is a transcription factor that regulates the expression of heat shock proteins (HSPs), which are crucial for maintaining cell integrity during normal growth and pathophysiological conditions .

Mode of Action

This compound binds to HSF-1 and induces a prolonged binding of HSF-1 to the respective DNA elements . This interaction is extended by this compound, contributing to the co-induction of chaperone molecules observed in the presence of stress . This suggests that this compound may be valuable in targeting HSF-1 to induce up-regulation of protective HSPs in a non-stressful manner for therapeutic benefit .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the heat shock response, which results in the induction of the synthesis of heat shock proteins (HSPs) . These proteins, many of which are molecular chaperones, are crucial for maintaining cell integrity during normal growth as well as during pathophysiological conditions .

Result of Action

The cytoprotective effects of this compound observed under several experimental conditions are likely mediated by the coordinate expression of all major HSPs . This nontoxic drug, which is under Phase II clinical trials, has enormous potential therapeutic applications .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the presence of cell stress (e.g., heat shock, HSP90 inhibition, or protein aggregates), this compound potentiates the induction of HSPs and helps protect cells from damage . .

Zukünftige Richtungen

Bimoclomol has shown potential therapeutic applications in several experimental conditions, including a murine model of ischemia and wound healing in the diabetic rat . It is currently under Phase II clinical trials . The cytoprotective effects observed are likely mediated by the coordinate expression of all major HSPs .

Biochemische Analyse

Biochemical Properties

Bimoclomol interacts with heat shock factor 1 (HSF-1), a transcription factor that regulates the expression of heat shock proteins (HSPs) . These proteins, many of which are molecular chaperones, are crucial for maintaining cell integrity during normal growth as well as during pathophysiological conditions .

Cellular Effects

This compound has been observed to have cytoprotective effects under several experimental conditions, including a murine model of ischemia and wound healing in the diabetic rat . It is believed to protect cells from damage by potentiating the induction of HSPs .

Molecular Mechanism

This compound binds to HSF-1 and induces a prolonged binding of HSF-1 to the respective DNA elements . This extension of HSF-1/DNA interaction may contribute to the chaperone co-induction of this compound observed previously .

Temporal Effects in Laboratory Settings

It has been observed that in the presence of mild ischemia, this compound induced a rapid synthesis of HSP70 .

Dosage Effects in Animal Models

It has been shown to have cytoprotective effects in a murine model of ischemia .

Metabolic Pathways

It is known to interact with HSF-1, a key regulator of the heat shock response .

Transport and Distribution

It is known to bind to HSF-1, suggesting it may be distributed to wherever HSF-1 is located within the cell .

Subcellular Localization

Given its interaction with HSF-1, it is likely to be found wherever HSF-1 is located within the cell .

Vorbereitungsmethoden

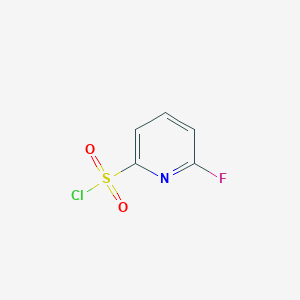

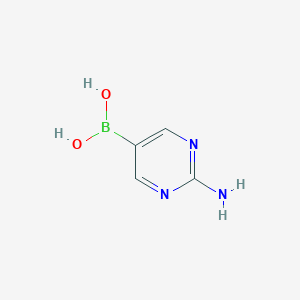

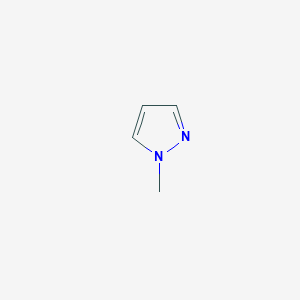

Die Synthese von Bimoclomol umfasst regioselektive und enantiospezifische Verfahren. Eine der Syntheserouten beinhaltet die Verwendung von chiralen Glycidylderivaten . Der Prozess beinhaltet die Entwicklung eines selektiven Verfahrens zur Pyridin-N-Oxidation, das für die Synthese sowohl von this compound als auch seiner verwandten Verbindung, Arimoclomol, entscheidend ist . Die industriellen Produktionsverfahren für this compound sind nicht umfassend dokumentiert, aber die Synthese beinhaltet typischerweise Standard-Organosynthesetechniken, die in der pharmazeutischen Herstellung verwendet werden.

Analyse Chemischer Reaktionen

Bimoclomol durchläuft verschiedene chemische Reaktionen, darunter Oxidations- und Substitutionsreaktionen. Die Verbindung ist dafür bekannt, an das Hitzeschockfaktorprotein 1 (HSF-1) zu binden und eine verlängerte Bindung von HSF-1 an DNA-Elemente zu induzieren . Diese Wechselwirkung trägt zur Chaperon-Koinduktion bei, die bei this compound beobachtet wird . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Standard-organische Lösungsmittel und Katalysatoren, die in der Pyridinchemie verwendet werden. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von this compound mit modifizierten funktionellen Gruppen.

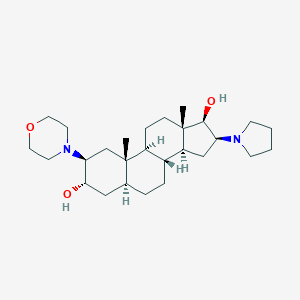

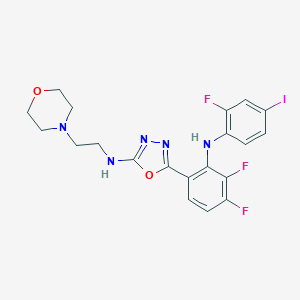

Vergleich Mit ähnlichen Verbindungen

Bimoclomol ähnelt anderen Hitzeschockprotein-Koinduktoren wie Arimoclomol . Es wurde gezeigt, dass beide Verbindungen die Expression von HSPs erhöhen und die funktionelle und strukturelle Pathologie in verschiedenen Tiermodellen reduzieren . This compound hat eine kürzere Halbwertszeit im Vergleich zu Arimoclomol, was seine Entwicklung eingeschränkt hat . Arimoclomol hingegen ist in klinischen Studien am Menschen zur Behandlung der amyotrophen Lateralsklerose und anderer seltener Erkrankungen fortgeschritten . Das Besondere an this compound ist seine Fähigkeit, HSPs zu induzieren, ohne Stress zu verursachen, was es zu einem wertvollen Werkzeug für therapeutische Anwendungen macht .

Ähnliche Verbindungen::Eigenschaften

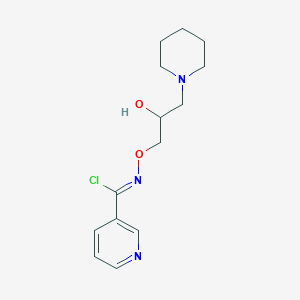

IUPAC Name |

(3Z)-N-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O2/c15-14(12-5-4-6-16-9-12)17-20-11-13(19)10-18-7-2-1-3-8-18/h4-6,9,13,19H,1-3,7-8,10-11H2/b17-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOVJBAGBXIKCG-VKAVYKQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(CON=C(C2=CN=CC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CC(CO/N=C(/C2=CN=CC=C2)\Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Bimoclomol binds to HSF-1 and induces a prolonged binding of HSF-1 to the respective DNA elements. Since HSF-1 does not bind to DNA in the absence of stress, the bimoclomol-induced extension of HSF-1/DNA interaction may contribute to the chaperone co-induction of bimoclomol observed previously. These findings indicate that bimoclomol may be of value in targeting HSF-1 so as to induce up-regulation of protective Hsp-s in a non-stressful manner and for therapeutic benefit. | |

| Record name | Bimoclomol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06258 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

130493-03-7 | |

| Record name | Bimoclomol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130493037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bimoclomol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06258 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BIMOCLOMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IYF14814M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

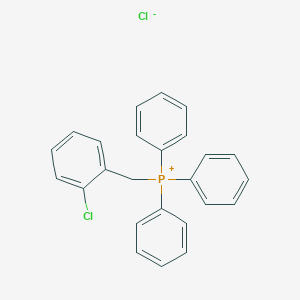

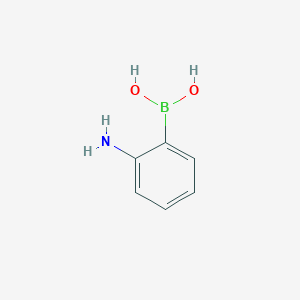

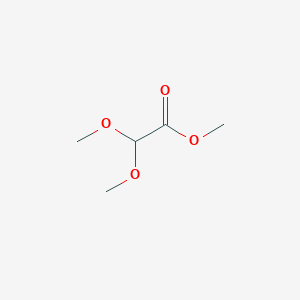

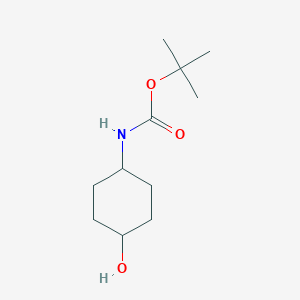

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B151074.png)